molecular formula C17H18N4OS B5676090 3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5676090
M. Wt: 326.4 g/mol
InChI Key: YIOAHVXFPXWMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-299899 is a chemical compound with the CAS number 337350-75-1. It is known for its unique properties and potential applications in various scientific fields. This compound has been the subject of extensive research due to its potential therapeutic benefits and its role in various chemical reactions.

Preparation Methods

The synthesis of WAY-299899 involves several steps, including specific reaction conditions and reagents. The exact synthetic routes and industrial production methods are detailed in various chemical databases and research articles . Typically, the synthesis involves the use of specific catalysts and solvents under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

WAY-299899 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, in oxidation reactions, WAY-299899 may form oxidized derivatives, while in substitution reactions, different substituents can be introduced into the molecule.

Scientific Research Applications

WAY-299899 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it has been studied for its potential therapeutic effects, including its role in modulating specific biological pathways. Additionally, WAY-299899 has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of WAY-299899 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which WAY-299899 is used .

Comparison with Similar Compounds

WAY-299899 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The comparison can be based on various parameters, such as chemical reactivity, biological activity, and industrial applications . This comparison helps in understanding the distinct properties and potential advantages of WAY-299899 over other compounds.

Conclusion

WAY-299899 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research

If you have any specific questions or need further details on any section, feel free to ask!

Properties

IUPAC Name

3-benzyl-2-hydrazinyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c18-20-17-19-15-14(12-8-4-5-9-13(12)23-15)16(22)21(17)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOAHVXFPXWMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

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